molecular formula C9H11N3 B013045 2-(1H-Benzo[d]imidazol-6-yl)ethanamine CAS No. 110925-53-6

2-(1H-Benzo[d]imidazol-6-yl)ethanamine

Cat. No.: B013045
CAS No.: 110925-53-6
M. Wt: 161.2 g/mol
InChI Key: GQLYNPJBFLEOIS-UHFFFAOYSA-N
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Description

Cell Counting Kit-8 (CCK-8) is a widely used reagent in cell biology for determining the number of viable cells in cell proliferation and cytotoxicity assays. It utilizes a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble formazan dye upon reduction in the presence of an electron mediator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The key component of Cell Counting Kit-8 is WST-8, which is synthesized through a series of chemical reactions involving the introduction of various functional groups to a tetrazolium core. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Cell Counting Kit-8 involves large-scale synthesis of WST-8, followed by formulation into a ready-to-use solution. The process ensures high purity and stability of the reagent, which is crucial for consistent and reliable results in cell assays .

Chemical Reactions Analysis

Types of Reactions

Cell Counting Kit-8 undergoes reduction reactions in the presence of cellular dehydrogenases. The tetrazolium salt WST-8 is reduced to a formazan dye, which is soluble in the tissue culture medium .

Common Reagents and Conditions

Major Products

The major product of the reduction reaction is an orange-colored formazan dye, which is directly proportional to the number of living cells .

Scientific Research Applications

Cell Counting Kit-8 is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of Cell Counting Kit-8 involves the reduction of WST-8 by cellular dehydrogenases to form a water-soluble formazan dye. The amount of formazan dye produced is directly proportional to the number of viable cells. This reduction process requires an electron mediator, 1-methoxy PMS, which facilitates the transfer of electrons from the dehydrogenases to WST-8 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cell Counting Kit-8 is unique due to its higher sensitivity and water solubility compared to other tetrazolium salts like MTT, XTT, and MTS. It does not require solubilization steps, making it more convenient and less toxic for long-term assays .

Biological Activity

2-(1H-Benzo[d]imidazol-6-yl)ethanamine, a compound derived from benzimidazole, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C9H10N2\text{C}_9\text{H}_{10}\text{N}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • DNA Topoisomerases : Recent studies indicate that derivatives of benzimidazole can inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition may lead to cancer cell death by preventing DNA repair mechanisms .
  • Neurotransmitter Receptors : The compound has shown potential in modulating neurotransmitter systems, which may have implications for treating neurological disorders.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound and its derivatives:

  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HepG2 and A549) demonstrated significant cytotoxic effects. For instance, compounds derived from this structure exhibited IC50 values ranging from 4.8 µM to 56.9 µM against HepG2 cells, indicating potent anticancer activity .
  • Mechanisms of Action : The anticancer effects are believed to involve cell cycle arrest at the G2/M phase and induction of apoptosis, as evidenced by fluorescence microscopy studies .

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzimidazole derivatives:

  • Inhibition Studies : Various studies reported that these compounds exhibit antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis

Biological ActivityMechanismReference
AnticancerInhibits DNA topoisomerases; induces apoptosis
AntimicrobialBinds to bacterial DNA; disrupts cell wall synthesis
Neurological EffectsModulates neurotransmitter receptors

Case Studies

  • Anticancer Efficacy : A study evaluated a series of benzimidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute. Compounds like 12b showed promising results with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antibacterial activity of synthesized compounds, revealing significant inhibition zones against pathogenic bacteria, suggesting their potential as therapeutic agents in infectious diseases .

Properties

IUPAC Name

2-(3H-benzimidazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLYNPJBFLEOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438824
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110925-53-6
Record name 2-(1H-Benzimidazol-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.